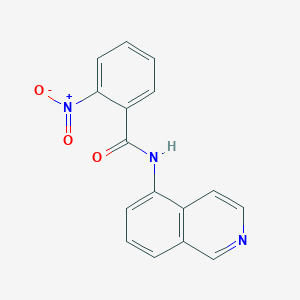![molecular formula C13H18N6 B246503 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a unique compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
科学的研究の応用
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has been used in a variety of scientific research applications, including studies of the nervous system, cancer, and other diseases. One of the most well-known applications of 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is in the study of Parkinson's disease. 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has been shown to cause Parkinson's-like symptoms in humans and other animals, making it a valuable tool for researchers studying the disease. 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has also been used in studies of cancer, where it has been shown to have antitumor effects in some cases.
作用機序
The mechanism of action of 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to the production of reactive oxygen species and oxidative stress. This can ultimately lead to cell death and damage to the nervous system, which is why 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has been shown to cause Parkinson's-like symptoms.
Biochemical and Physiological Effects
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial complex I, and the activation of apoptosis. These effects have been studied extensively in both in vitro and in vivo models, and have been shown to have implications for a variety of diseases and physiological processes.
実験室実験の利点と制限
One of the main advantages of using 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine in lab experiments is its ability to induce Parkinson's-like symptoms in animals, making it a valuable tool for researchers studying the disease. 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is also relatively easy to synthesize, which makes it more accessible to researchers. However, there are also limitations to using 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine in lab experiments, such as the fact that it can be toxic to cells and can cause cell death at high concentrations.
将来の方向性
There are many future directions for research on 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine, including further studies of its mechanism of action, its potential use in the treatment of Parkinson's disease and other diseases, and its effects on other physiological processes. Additionally, there is a need for more research on the potential toxicity of 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine and its effects on different cell types. With continued research, 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has the potential to become an even more valuable tool for scientific research.
Conclusion
In conclusion, 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is a unique and valuable compound that has been widely studied for its potential use in scientific research. Its ability to induce Parkinson's-like symptoms in animals has made it a valuable tool for researchers studying the disease, and its range of biochemical and physiological effects make it a valuable tool for research in other areas as well. While there are limitations to using 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine in lab experiments, its potential benefits make it an important area of study for researchers in a variety of fields.
合成法
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine can be synthesized using a variety of methods, but one of the most common involves the reaction of 4-(dimethylamino)benzaldehyde with 2,4,6-tris(bromomethyl)pyrimidine in the presence of a base. The resulting compound can then be reduced using a suitable reducing agent to yield 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine. This synthesis method has been well-established in the literature and has been used by many researchers to produce 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine for their studies.
特性
分子式 |
C13H18N6 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
5-[[4-(dimethylamino)phenyl]methyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C13H18N6/c1-19(2)9-5-3-8(4-6-9)7-10-11(14)17-13(16)18-12(10)15/h3-6H,7H2,1-2H3,(H6,14,15,16,17,18) |
InChIキー |
NETUIOZVDFYYGS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N |
正規SMILES |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)



![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)

![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)